(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Overview
Description
This compound is a benzothiazole derivative, which is a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles have been widely studied due to their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzothiazole core, an ethyl group at the 3-position of the benzothiazole, a sulfonyl group attached to a 4-position benzamide, and a (2,6-dimethylmorpholino) group attached to the sulfonyl group .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions. The specific reactions that this compound would undergo depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of benzothiazoles include moderate to high polarity, the ability to form hydrogen bonds, and stability under a variety of conditions .Scientific Research Applications
Synthesis and Biological Screening
A study detailed the synthesis of various substituted benzothiazoles and their screening for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds were synthesized by condensing ethylchloroformate with substituted 2-aminobenzothiazoles, indicating a methodological approach to creating bioactive molecules with potential therapeutic uses (Patel et al., 2009).
Another research effort synthesized fluoro-substituted sulphonamide benzothiazoles containing thiazole for anti-microbial screening. This study highlights the pharmacologically significant therapeutic potentials of benzothiazoles and sulphonamide compounds, underscoring the importance of synthesizing novel compounds for potent biodynamic agents (Jagtap et al., 2010).
Anticancer Activity
- Research on pro-apoptotic indapamide derivatives as anticancer agents synthesized benzamide derivatives from indapamide and evaluated their proapoptotic activity on melanoma cell lines, demonstrating the potential for these compounds as anticancer agents. The study emphasizes the relevance of synthesizing and studying the biological activities of benzamide derivatives for cancer treatment (Yılmaz et al., 2015).
Anti-Inflammatory and Analgesic Agents
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened for their analgesic and anti-inflammatory activities. The study identifies compounds with significant COX-2 selectivity, presenting them as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Electrophysiological Activity
- The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides were explored, showing potency comparable to sematilide, a selective class III agent. This indicates the potential use of these compounds in treating reentrant arrhythmias, contributing to the development of novel therapeutic options for arrhythmias (Morgan et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2/c1-4-26-19-10-7-17(23)11-20(19)31-22(26)24-21(27)16-5-8-18(9-6-16)32(28,29)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCVMPRLCKDJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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